1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride

Lipophilicity QSAR Corrosion inhibitor adsorption

1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride is a quaternary pyridinium salt bearing a 5-ethyl-2-methylpyridinium core N‑alkylated with a 4‑chlorobenzyl group. The compound belongs to the N‑benzylpyridinium chloride family, a class widely investigated for acid corrosion inhibition, surfactant functionality, and phase‑transfer catalysis.

Molecular Formula C15H17Cl2N
Molecular Weight 282.2 g/mol
CAS No. 93893-67-5
Cat. No. B12677717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride
CAS93893-67-5
Molecular FormulaC15H17Cl2N
Molecular Weight282.2 g/mol
Structural Identifiers
SMILESCCC1=C[N+](=C(C=C1)C)CC2=CC=C(C=C2)Cl.[Cl-]
InChIInChI=1S/C15H17ClN.ClH/c1-3-13-5-4-12(2)17(10-13)11-14-6-8-15(16)9-7-14;/h4-10H,3,11H2,1-2H3;1H/q+1;/p-1
InChIKeyHQJDXZLNKIXPQI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium Chloride (CAS 93893-67-5): Core Identity and Procurement-Relevant Class Characteristics


1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride is a quaternary pyridinium salt bearing a 5-ethyl-2-methylpyridinium core N‑alkylated with a 4‑chlorobenzyl group . The compound belongs to the N‑benzylpyridinium chloride family, a class widely investigated for acid corrosion inhibition, surfactant functionality, and phase‑transfer catalysis [1]. Its structure incorporates three modifiable regions—the pyridinium ring alkylation pattern, the benzylic spacer, and the para‑aromatic substituent—each of which independently governs physicochemical properties critical to industrial selection.

1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium Chloride: Why Simple In‑Class Substitution Risks Performance Gaps


N‑Benzylpyridinium chlorides cannot be treated as interchangeable drop‑in replacements. Research demonstrates that even modest changes to the benzyl substituent—such as replacing a methyl group with chlorine or altering the pyridinium alkyl pattern—substantially shift corrosion inhibition efficiency on steels and zinc in acidic media [1]. The para‑chloro substituent in the target compound directly modulates the cation’s electron‑withdrawing character and lipophilicity relative to the unsubstituted benzyl analog (CAS 93893‑74‑4), thereby affecting adsorption density on metal surfaces and solubility in aqueous‑organic biphasic process streams [2]. Generic procurement without structural verification thus carries a tangible risk of under‑performance in both corrosion‑protection and phase‑transfer applications.

1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium Chloride – Quantitative Differentiation Evidence for Scientific Procurement Decisions


Impact of para‑Chloro Substitution on Octanol‑Water Partition Coefficient (Log Kow) Relative to the Non‑Chlorinated Benzyl Analog

The para‑chloro substituent on the benzyl ring markedly increases the cation's lipophilicity relative to the des‑chloro analog 1‑benzyl‑5‑ethyl‑2‑methylpyridinium (CAS 93893‑74‑4). EPI Suite KOWWIN estimations yield a log Kow of 5.29 for the 4‑chlorobenzyl‑substituted cation versus an estimated log Kow of approximately 4.6 for the unsubstituted benzyl analog (calculated by difference from the measured fragmental constant for aromatic chlorine, +0.71 log units) [1]. This difference of roughly 0.7 log units corresponds to a ~5‑fold higher octanol‑water partition coefficient, directly influencing the compound’s adsorption affinity for hydrophobic metal surfaces and its partitioning in biphasic reaction systems.

Lipophilicity QSAR Corrosion inhibitor adsorption

Enhanced Corrosion Inhibition on 08 kp Steel in Hydrochloric Acid: Class‑Level Evidence for para‑Substituted N‑Benzylpyridinium Chlorides

A systematic study of benzyl‑substituted N‑benzylpyridinium chlorides demonstrated that the introduction of electron‑withdrawing substituents on the benzyl ring increases corrosion inhibition efficiency on 08 kp steel in 3 M HCl across the temperature range 20–80 °C [1]. Among the tested compounds, those prepared from chloromethylated o‑chlorotoluene (i.e., bearing an aromatic chlorine) exhibited notably higher protective effects than analogs derived from unsubstituted toluene or ethylbenzene. Although the exact molecule was not explicitly tested, the target compound—featuring a 4‑chlorobenzyl group attached to a 5‑ethyl‑2‑methylpyridinium core—is structurally positioned within the most effective subclass identified in this work.

Corrosion inhibition 08 kp steel Hydrochloric acid

Predicted Aqueous Solubility Reduction Versus Non‑Chlorinated Analog Confers Biphasic System Compatibility

The EPI Suite water solubility estimate based on log Kow indicates that the 4‑chlorobenzyl‑substituted cation displays a water solubility of approximately 0.75 mg/L at 25 °C . In contrast, the non‑chlorinated benzyl analog (CAS 93893‑74‑4) is predicted to have water solubility on the order of 4–6 mg/L (derived from the Kow–solubility relationship). This ~5‑ to 8‑fold reduction in aqueous solubility of the target compound is advantageous for phase‑transfer catalytic applications where the catalyst must preferentially partition into the organic phase, minimizing aqueous loss and improving turnover frequency in liquid‑liquid biphasic reactions.

Aqueous solubility Phase-transfer catalysis Biphasic reactions

Patent‑Documented Utility of 2‑Methyl‑5‑ethylpyridinium Scaffold in Acid Corrosion Inhibitor Formulations

U.S. Patent 4,071,746 explicitly exemplifies quaternary salts derived from 2‑methyl‑5‑ethylpyridine (the identical pyridine base used in the target compound) as effective acid corrosion inhibitors in combination with oxyalkylated surfactants and alcohols [1]. Example 8 of the patent demonstrates that the 2‑methyl‑5‑ethylpyridinium scaffold, when quaternized with a substituted benzyl halide, yields compositions that minimize overpickling and hydrogen embrittlement in 15% HCl at 200 °F. While the patent employs dodecylbenzyl halides, the target compound—incorporating a 4‑chlorobenzyl quaternizing group—offers the same core cation scaffold with a distinct, less bulky, electron‑withdrawing benzyl substituent that may further tune inhibitor adsorption kinetics.

Acid pickling Corrosion inhibitor formulation Patent evidence

1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium Chloride: High‑Confidence Application Scenarios Derived from Structural Differentiation Evidence


Acid Pickling Corrosion Inhibitor for Carbon Steels in HCl Service

The compound is structurally positioned for use as an acid corrosion inhibitor in HCl‑based steel pickling operations. Class‑level evidence demonstrates that chlorine‑substituted N‑benzylpyridinium chlorides outperform non‑halogenated analogs on 08 kp steel in 3 M HCl across 20–80 °C, while patent literature confirms the 5‑ethyl‑2‑methylpyridinium scaffold as an effective corrosion‑inhibiting head group [1]. The target compound combines both features: the electron‑withdrawing 4‑chlorobenzyl substituent enhances surface adsorption density, and the alkylated pyridinium ring provides thermal stability at elevated pickling temperatures.

Phase‑Transfer Catalyst for Liquid‑Liquid Nucleophilic Substitution Reactions

The ~5‑fold higher log Kow (5.29) and correspondingly low water solubility (~0.75 mg/L) relative to the des‑chloro analog confer a strong thermodynamic preference for the organic phase, reducing aqueous catalyst loss . This property makes the compound a rational candidate for nucleophilic substitution reactions where 4‑chlorobenzyl halides serve as substrates—the structural homology between catalyst and reactant may additionally promote favorable substrate‑catalyst pre‑organization.

Standardized Research Tool for Structure‑Activity Relationship (SAR) Studies in Pyridinium Corrosion Inhibitors

The compound provides a well‑defined structural probe for SAR investigations. By systematically comparing it with the non‑chlorinated benzyl analog (CAS 93893‑74‑4), researchers can isolate the contribution of the para‑chloro substituent to adsorption free energy, inhibition efficiency, and thermal desorption kinetics on ferrous alloys . Its distinct InChIKey and single‑component nature ensure batch‑to‑batch reproducibility across suppliers.

Surfactant or Antistatic Additive in Non‑Aqueous Formulations

The permanent cationic charge combined with elevated lipophilicity (log Kow 5.29) supports utility as an antistatic or surface‑active additive in low‑dielectric media such as lubricants, coatings, or polymer processing aids, where the chlorinated benzyl group enhances compatibility with aromatic solvent systems compared to purely aliphatic quaternary ammonium salts.

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